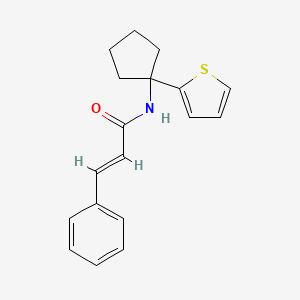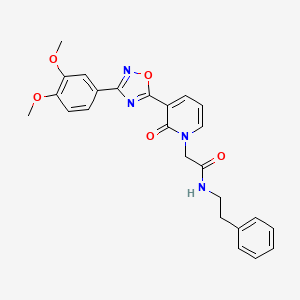
2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide involves multi-step reactions starting from basic organic compounds. For example, the synthesis of related polyimides and poly(amide-imide) derivatives incorporates oxadiazole and pyridine moieties, achieved through reactions involving diamines and dianhydrides in solvents like N,N-dimethylformamide (DMF) and dimethylsulfoxide (DMSO) under specific conditions to ensure the formation of the desired oxadiazole structures (Mansoori et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds features the oxadiazole ring as a central component, which is known for its stability and reactivity. X-ray crystallography studies of related compounds reveal that the oxadiazole ring can significantly influence the overall molecular conformation through its electron-withdrawing effects and ability to form hydrogen bonds, thereby affecting the molecule's physical and chemical properties (Wang et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving the oxadiazole ring, such as the photochemical cleavage of the N-O bond, showcase the reactivity of the oxadiazole moiety under various conditions, including light exposure and catalytic reduction. These reactions open pathways to synthesize new derivatives with potential biological activities (Srimannarayana et al., 1970).
Physical Properties Analysis
The physical properties, including solubility, thermal stability, and fluorescence, of compounds containing oxadiazole and acetamide groups are influenced by their molecular structure. For instance, polymers derived from similar compounds demonstrate high thermal stability and solubility in various organic solvents, making them suitable for applications that require materials resistant to degradation at elevated temperatures (Hamciuc et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds and potential for catalysis, are significantly influenced by the oxadiazole and acetamide groups within the molecule. Studies on related compounds have shown that these moieties can participate in a range of chemical reactions, offering pathways for the synthesis of novel compounds with varied biological and chemical activities (Gabriele et al., 2006).
科学的研究の応用
Synthesis and Characterization
This compound, featuring a 1,2,4-oxadiazole ring, is of interest due to its potential applications in creating new, organo-soluble, thermally stable polymers. Such polymers, including aromatic polyimides and poly(amide-imide), exhibit remarkable thermal stability and solubility in polar and aprotic solvents. These properties are crucial for applications requiring durable materials that can withstand harsh conditions, such as in aerospace and electronics (Mansoori et al., 2012).
Antimicrobial and Anti-Proliferative Activities
The compound's derivatives have shown significant in vitro inhibitory activity against pathogenic bacteria and fungi, including Gram-positive, Gram-negative bacteria, and Candida albicans. This suggests its potential for developing new antimicrobial agents. Moreover, these derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines, highlighting their potential in cancer research and therapy (Al-Wahaibi et al., 2021).
Environmental and Catalytic Applications
Interestingly, certain polyimides containing 1,2,4-oxadiazole units have been explored for environmental applications, such as the removal of heavy metals from aqueous solutions. These polymers' ability to adsorb heavy metals like Co(II) ions demonstrates their potential in water purification and environmental remediation (Mansoori & Ghanbari, 2015).
Electronic and Photonic Applications
Derivatives of this compound have also been investigated for their potential in electronic and photonic applications, such as in organic light-emitting diodes (OLEDs). The high electron mobility and excellent exciton-blocking capabilities of these derivatives make them promising materials for enhancing the performance and efficiency of OLED devices (Shih et al., 2015).
作用機序
将来の方向性
特性
IUPAC Name |
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5/c1-32-20-11-10-18(15-21(20)33-2)23-27-24(34-28-23)19-9-6-14-29(25(19)31)16-22(30)26-13-12-17-7-4-3-5-8-17/h3-11,14-15H,12-13,16H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWDKLYYKAEKQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCCC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-4,6-difluorobenzo[d]thiazole](/img/structure/B2497241.png)


![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide](/img/structure/B2497246.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2497247.png)
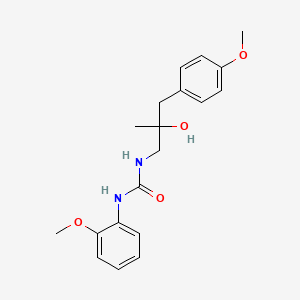
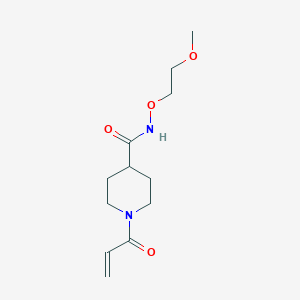
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2497252.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2497253.png)
![3-(4,4-Difluorocyclohexyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2497254.png)
![2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2497255.png)
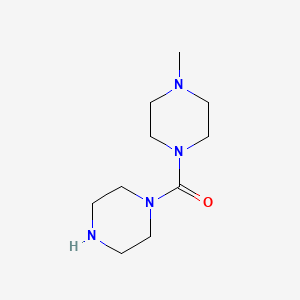
![(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride](/img/structure/B2497258.png)
